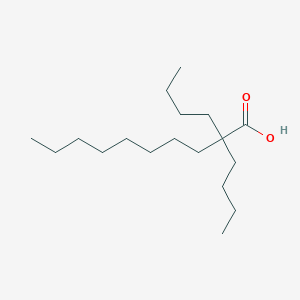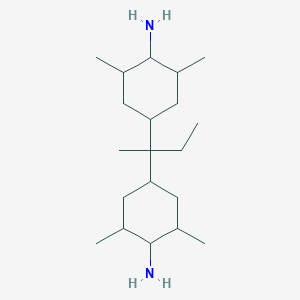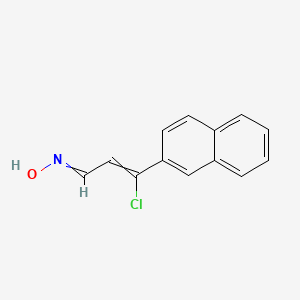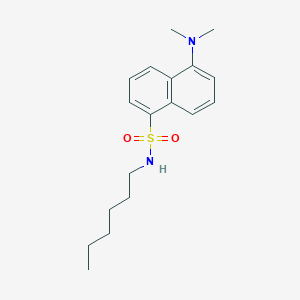
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is a chemical compound known for its fluorescent properties. It is part of the dansyl group of compounds, which are widely used as fluorescent probes in various scientific fields. This compound is particularly useful in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescent properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Wirkmechanismus
The mechanism by which 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets include primary and secondary amines, which form stable fluorescent adducts with the sulfonamide group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: Another dansyl compound used for similar applications but with different reactivity.
5-(Dimethylamino)-1-naphthalenesulfonic Acid: A related compound with slightly different fluorescent properties.
Uniqueness
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is unique due to its specific structural features, which provide distinct fluorescent characteristics. Its hexyl chain enhances its solubility in organic solvents, making it more versatile for various applications compared to other dansyl compounds .
Eigenschaften
CAS-Nummer |
71942-25-1 |
|---|---|
Molekularformel |
C18H26N2O2S |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-hexylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-14-19-23(21,22)18-13-9-10-15-16(18)11-8-12-17(15)20(2)3/h8-13,19H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
FLODNQJWANFCRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


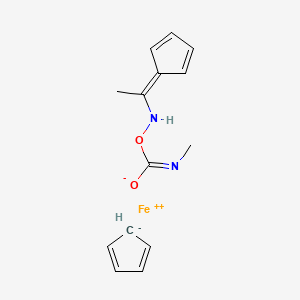
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
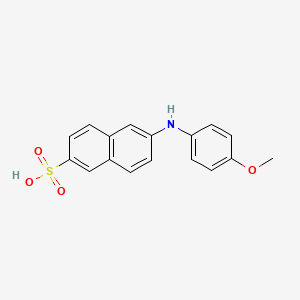
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
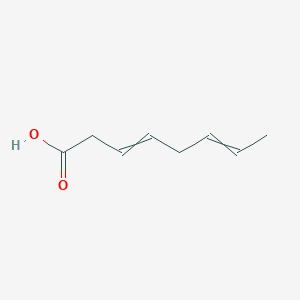
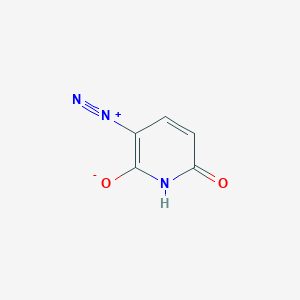
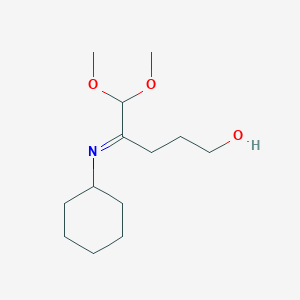
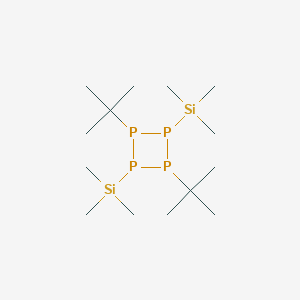
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
